Cas no 62472-39-3 (Adamantane-1,3-dicarboxamide)

アダマンタン-1,3-ジカルボキシアミドは、剛直なアダマンタン骨格を有する高耐熱性ジアミド化合物です。その特徴的な三次元構造により、優れた熱安定性(300℃以上)と機械的強度を発現します。分子内に2つのカルボキシアミド基を有するため、ポリマー改質剤としての応用が可能で、特にポリアミドやポリエステル樹脂の耐熱性・耐クリープ性向上に効果的です。また、高い結晶性を示すため、液晶材料や医薬品中間体としても利用されます。疎水性アダマンタン骨格と極性アミド基のバランスが、他材料との界面親和性を高める点も特長です。

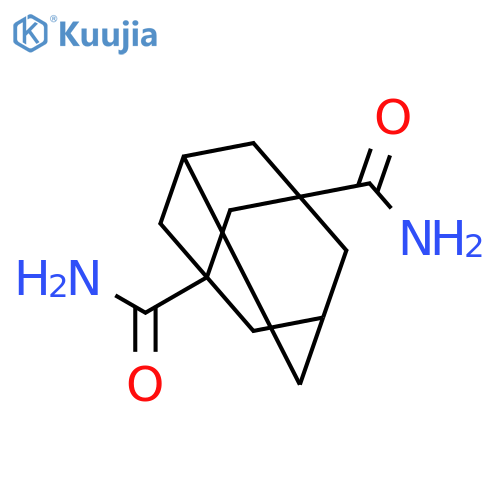

Adamantane-1,3-dicarboxamide structure

商品名:Adamantane-1,3-dicarboxamide

Adamantane-1,3-dicarboxamide 化学的及び物理的性質

名前と識別子

-

- Adamantane-1,3-dicarboxamide

- tricyclo[3.3.1.13,7]decane-1,3-dicarboxamide

- 1,3-ADAMANTANEDICARBOXAMIDE

- Tricyclo[3.3.1.1(3,7)]decane-1,3-dicarboxamide

- SR-01000199086

- SCHEMBL1074056

- C16104

- 62472-39-3

- DB-003022

- SR-01000199086-1

- CBMicro_047720

- Z56987674

- Oprea1_313073

- CS-0306498

- AKOS001061759

- BIM-0047970.P001

- DTXSID80352251

-

- インチ: InChI=1S/C12H18N2O2/c13-9(15)11-2-7-1-8(4-11)5-12(3-7,6-11)10(14)16/h7-8H,1-6H2,(H2,13,15)(H2,14,16)

- InChIKey: FVMNWHMVTYBYGW-UHFFFAOYSA-N

- ほほえんだ: NC(C12CC3CC(CC(C1)C3)(C2)C(N)=O)=O

計算された属性

- せいみつぶんしりょう: 222.13694

- どういたいしつりょう: 222.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 331

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.2Ų

- 疎水性パラメータ計算基準値(XlogP): -0.2

じっけんとくせい

- 密度みつど: 1.340±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 255 ºC (cyclohexane )

- ようかいど: 微溶性(1 g/l)(25ºC)、

- PSA: 86.18

Adamantane-1,3-dicarboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM133580-1g |

adamantane-1,3-dicarboxamide |

62472-39-3 | 95% | 1g |

$*** | 2023-05-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1377168-1g |

Adamantane-1,3-dicarboxamide |

62472-39-3 | 95+% | 1g |

¥2489.00 | 2024-05-06 | |

| Alichem | A449039510-1g |

Adamantane-1,3-dicarboxamide |

62472-39-3 | 95% | 1g |

$400.00 | 2023-09-01 | |

| Chemenu | CM133580-1g |

adamantane-1,3-dicarboxamide |

62472-39-3 | 95% | 1g |

$262 | 2021-08-05 |

Adamantane-1,3-dicarboxamide 関連文献

-

Carleton G. Collins,Andrew T. Johnson,Richard D. Connell,Ruth A. Nelson,Ivan Murgu,Allen G. Oliver,Bradley D. Smith New J. Chem. 2014 38 3992

62472-39-3 (Adamantane-1,3-dicarboxamide) 関連製品

- 2430-27-5(Valpromide)

- 1759-55-3(2,2-Dimethylcyclopropanecarboxamide)

- 5511-18-2(1-Adamantanecarboxamide)

- 4171-13-5(Valnoctamide)

- 1122-56-1(Cyclohexanecarboxamide)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量